Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a dichlorophenyl group, and an oxooctanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,5-dichlorophenyl)-8-oxooctanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 8-(2,5-dichlorophenyl)-8-oxooctanoic acid.
Reduction: 8-(2,5-dichlorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate: Similar structure but with different chlorine substitution pattern.
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate: Fluorine atoms instead of chlorine, which may alter its reactivity and biological activity.
Ethyl 8-(2,5-dichlorophenyl)-8-hydroxyoctanoate: Reduction product with a hydroxyl group instead of an ester group.
Properties
IUPAC Name |
ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORFDBMXOTXQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645754 |
Source
|
Record name | Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-20-6 |
Source
|
Record name | Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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